molecular formula C20H15BrO6 B11097039 2-(4-bromophenyl)-2-oxoethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

2-(4-bromophenyl)-2-oxoethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11097039
M. Wt: 431.2 g/mol
InChI Key: LMTIRUBBEDWUNH-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound that combines a bromophenyl group with a chromenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 2-(4-bromophenyl)-2-oxoethanol with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The reaction is often carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations would be essential for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to the presence of both a bromophenyl group and a chromenyl acetate moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15BrO6

Molecular Weight

431.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C20H15BrO6/c1-12-8-19(23)27-18-9-15(6-7-16(12)18)25-11-20(24)26-10-17(22)13-2-4-14(21)5-3-13/h2-9H,10-11H2,1H3

InChI Key

LMTIRUBBEDWUNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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